molecular formula C6H4O2 B1198763 1,2-Benzoquinone CAS No. 583-63-1

1,2-Benzoquinone

Cat. No. B1198763
CAS RN: 583-63-1
M. Wt: 108.09 g/mol
InChI Key: WOAHJDHKFWSLKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,2-Benzoquinone can be synthesized through various methods, including the oxidation of catechols or hydroquinones. It acts as an electrophilic reaction partner in nucleophile-triggered catalytic processes and multicomponent reactions, leading to the creation of densely functionalized carbocyclic and heterocyclic frameworks that are otherwise challenging to access (Nair et al., 2012).

Molecular Structure Analysis

The molecular structure of 1,2-benzoquinone derivatives, such as 2,5-bis(alkyl/arylamino)1,4-benzoquinone, reveals a lack of intra-molecular hydrogen bonding between the carbonyl group of the quinone unit and the N-H of the amine group, affecting their redox properties (Bayen et al., 2007).

Chemical Reactions and Properties

1,2-Benzoquinone participates in a variety of chemical reactions, such as Diels-Alder and dipolar cycloaddition reactions, and serves as a building block for synthesizing complex organic molecules. For instance, it can catalyze the formation of carbon-nitrogen bonds, facilitating the synthesis of N-tetrahydropyranylbenzazoles and other nitrogen-containing compounds (Eynde et al., 1995).

Physical Properties Analysis

The physical properties of 1,2-benzoquinone derivatives, such as absorption and mass spectrometric characteristics, are influenced by their electronic structure. For instance, 1,2-benzoquinone exhibits a broad absorption band in the near UV, which is a reflection of its electronic structure and conjugation effects (Albarrán et al., 2010).

Chemical Properties Analysis

The chemical behavior of 1,2-benzoquinone is markedly influenced by its molecular structure and electronic configuration. Its ability to undergo redox reactions and form complexes with various chemical entities showcases its reactivity and utility in synthetic chemistry. For example, its interaction with peroxymonosulfate leads to the generation of singlet oxygen, illustrating a nonradical oxidation process that highlights the compound's unique chemical properties (Zhou et al., 2015).

Scientific Research Applications

  • Organic Chemistry Applications : 1,2-Benzoquinone exhibits remarkable versatility in Diels-Alder and dipolar cycloaddition reactions. It has been employed as an electrophilic reaction partner in nucleophile-triggered catalytic processes and related multicomponent reactions, leading to the synthesis of densely functionalized carbocyclic and heterocyclic frameworks (Nair, Menon, Biju, & Abhilash, 2012).

  • Pharmacological Applications : Certain 1,2-benzoquinone derivatives have been studied for their effects on free radical processes, specifically in liver cell damage prevention, suggesting potential applications in liver health and disease treatment (Kostyuk, Potapovich, & Tereshchenko, 1991).

  • Material Science and Electronics : 1,2-Benzoquinone and its derivatives have been investigated in the field of materials science, particularly in the development of new electroactive materials. For instance, benzoquinone polymers have shown excellent electrochemical performance when used as positive electrode material in Li-ion batteries (Pirnat, Mali, Gaberšček, & Dominko, 2016).

  • Environmental Science Applications : In environmental sciences, 1,2-benzoquinone has been studied in the context of drinking water treatment. Chloro- and bromo-benzoquinones have been identified as new disinfection byproducts in drinking water, raising concerns about their potential health impacts (Zhao, Qin, Boyd, Anichina, & Li, 2010).

properties

IUPAC Name

cyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O2/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAHJDHKFWSLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O2
Record name orthobenzoquinone
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60894765
Record name o-Benzoquinone
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Molecular Weight

108.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 1,2-Benzoquinone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,2-Benzoquinone

CAS RN

583-63-1, 20526-43-6
Record name o-Quinone
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Record name 2-Benzoquinone
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Record name o-Benzoquinone, racial ion(1-)
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Record name o-Benzoquinone
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Record name 1,2-Benzoquinone
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Record name O-BENZOQUINONE
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Record name 1,2-Benzoquinone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,780
Citations
P Gütlich, A Dei - Angewandte Chemie International Edition in …, 1997 - Wiley Online Library
For the development of molecule‐based switching devices, cobalt and manganese complexes of 1,2‐benzoquinone ligands are of great interest. These compounds have electronically …
Number of citations: 192 onlinelibrary.wiley.com
G Albarran, W Boggess, V Rassolov… - The Journal of Physical …, 2010 - ACS Publications
Absorption spectrophotometric and mass spectrometric properties of 1,2-benzoquinone, prepared in aqueous solution by the hexachloroiridate(IV) oxidation of catechol and isolated by …
Number of citations: 80 pubs.acs.org
D Nematollahi, M Hesari - Journal of Electroanalytical Chemistry, 2005 - Elsevier
The electrooxidation of 3-substituted catechols (1) has been studied in the presence of dibenzylamine (3) in water+acetonitrile (90/10) solution, using electrochemical and …
Number of citations: 48 www.sciencedirect.com
CG Pierpont, HH Downs - Journal of the American Chemical …, 1976 - ACS Publications
Addition of tetrachloro-l, 2-benzoquinone to Cr (CO) 6 leads to formation of tris (tetrachloro-l, 2-benzoquinone) chromium. Crystals of the complex prepared in benzene and …
Number of citations: 74 pubs.acs.org
CG Pierpont, HH Downs - Journal of the American Chemical …, 1975 - ACS Publications
The complex N^ COaCeCl^ s may be synthesized by reaction of Mo (CO) 6 with tetrachloro-1, 2-benzoquinone. Crystals of the complex isolated from a benzene solution are monoclinic, …
Number of citations: 72 pubs.acs.org
PT Kirinde Arachchige, S Handunneththige… - ACS …, 2021 - ACS Publications
The catalytic system formed in situ from the reaction of a cationic Ru–H complex with 3,4,5,6-tetrachloro-1,2-benzoquinone was found to mediate a regioselective deaminative coupling …
Number of citations: 7 pubs.acs.org
S Uchiyama, Y Hasebe, T Ishikawa, J Nishimoto - Analytica chimica acta, 1997 - Elsevier
A stable pink adduct (Abs max = 520 nm, molar absorption coefficient = 5000) is produced when dimethylamine is added to the buffer solution containing enzymatically produced 1,2-…
Number of citations: 20 www.sciencedirect.com
MW Lehmann, DH Evans - The Journal of Physical Chemistry B, 2001 - ACS Publications
The electrochemical reduction of 3,5-di-tert-butyl-1,2-benzoquinone (Q) has been investigated in acetonitrile with glassy carbon electrodes in the absence and presence of the hydrogen…
Number of citations: 83 pubs.acs.org
VA Kuropatov, VK Cherkasov, YA Kurskii… - Russian chemical …, 2006 - Springer
In a reaction of 3,6-di(tert-butyl)-4-chloro-1,2-benzoquinone with potassium ethyl xanthate, the halogen atom was replaced by the ethyl xanthate group. Acid hydrolysis of the product …
Number of citations: 21 link.springer.com
TR Kasturi, T Arunachalam… - Journal of the Chemical …, 1970 - pubs.rsc.org
With a view to understanding the mechanism of the formation of 6-methoxy-2,2-(tetrachloro-o-phenylenedioxy)-naphthalen-1 (2H)-one (IIIa) in the reaction of 6-methoxy-1-tetralone (Ia) …
Number of citations: 18 pubs.rsc.org

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